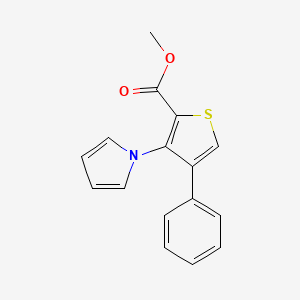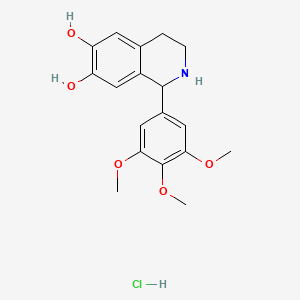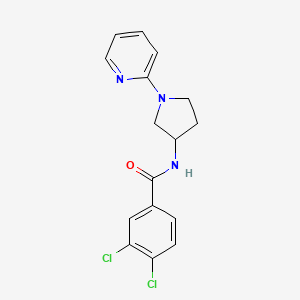
3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . N-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications .
Molecular Structure Analysis
The molecular structure of “3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” is complex, with multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . The pyridine ring is planar and aromatic .Applications De Recherche Scientifique
Luminescent Properties and Multi-Stimuli-Responsive Behavior
Compounds structurally related to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide have been investigated for their luminescent properties and multi-stimuli-responsive behavior. For instance, certain pyridyl substituted benzamides exhibit aggregation-enhanced emission (AEE) in both DMF solution and solid state, forming nano-aggregates in aqueous-DMF solutions. Their luminescence and AEE behavior depend on the solvent's polarity, and they show mechanochromic properties with potential applications in sensing and material science (Srivastava et al., 2017).
Antimicrobial Activity
Some new derivatives related to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against various bacteria and fungi, indicating their potential as antimicrobial agents (Naganagowda & Petsom, 2011).
Cytotoxic Activity
Research on N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, which are structurally similar, has revealed significant cytotoxicity against various human cancer cell lines. These findings suggest potential applications in developing new anticancer drugs (Adhami et al., 2014).
Synthetic Methodologies
Studies have also focused on synthetic methodologies involving compounds related to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide. These include the synthesis of 2,3-dihydro-4-pyridones and 4-pyridones through cyclization reactions, highlighting the versatility of pyridine derivatives in organic synthesis (Stojanović et al., 2020).
Photocatalytic Degradation
Furthermore, pyridine derivatives have been examined for their role in the photocatalytic degradation of environmental pollutants. This research sheds light on the mechanisms through which these compounds can contribute to water purification and environmental remediation efforts (Maillard-Dupuy et al., 1994).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolidine, a five-membered ring present in the compound, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Mode of Action
For instance, indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Related compounds such as indole derivatives have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules, as seen in this compound, is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Related compounds such as indole derivatives have shown diverse biological activities, suggesting that this compound may also have a broad spectrum of effects .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of drug compounds .
Propriétés
IUPAC Name |
3,4-dichloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-13-5-4-11(9-14(13)18)16(22)20-12-6-8-21(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMELDMKENTWNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(6-chloropyridazin-3-yl)methyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2938052.png)
![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2938057.png)
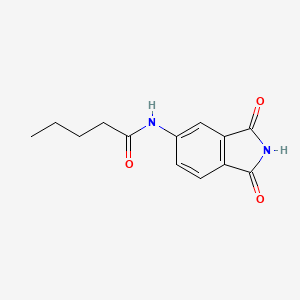
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2938059.png)
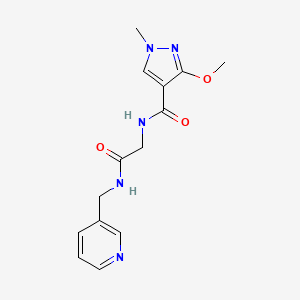
![2-Amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2938062.png)
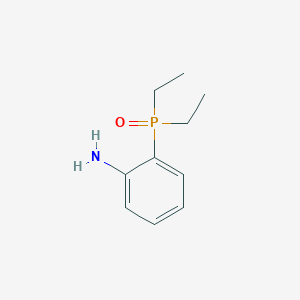
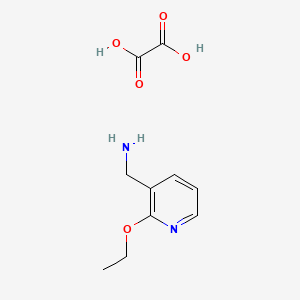
![2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B2938066.png)
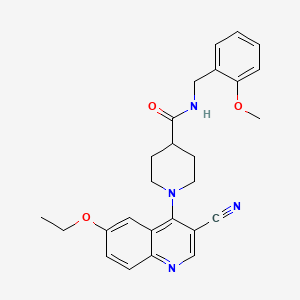
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2938070.png)

